Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride
Description
Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with both a methyl ester group and an aminomethyl moiety. Its molecular formula is C₈H₁₆ClNO₃, with a molecular weight of 209.67 g/mol . The compound is synthesized as a hydrochloride salt, enhancing its aqueous solubility due to the ionic nature of the amine group. Available at a purity of 95% in solid form, it is categorized under F1 for specialized research applications . The structural uniqueness of the oxolane ring combined with functional groups makes it a candidate for pharmaceutical intermediates or bioactive molecule development.
Properties
IUPAC Name |
methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(5-8)3-2-4-11-7;/h2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVCLMCOMHUVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride typically involves the reaction of methyl 2-(aminomethyl)tetrahydrofuran-2-carboxylate with hydrochloric acid . The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Synthesis and Reactivity
The compound can be synthesized through various methodologies, including:
- Nucleophilic Substitution Reactions : The presence of the amine group allows for nucleophilic attacks on electrophilic centers, facilitating the formation of more complex molecules.
- Cyclization Reactions : The oxolane ring can undergo transformations that lead to the formation of cyclic compounds, which are often biologically active.
Pharmaceutical Development
Methyl 2-(aminomethyl)oxolane-2-carboxylate; hydrochloride is utilized as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to mimic natural substrates or inhibitors, making it a candidate for drug design targeting specific biological pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against certain enzyme targets, such as arginase, which plays a role in various metabolic processes ( ).
Research has indicated that compounds similar to methyl 2-(aminomethyl)oxolane-2-carboxylate; hydrochloride exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.
| Compound | Biological Activity | Reference |
|---|---|---|
| Methyl 2-(aminomethyl)oxolane-2-carboxylate; hydrochloride | Inhibitory effects on arginase | |
| Related compound A | Antimicrobial | |
| Related compound B | Anti-inflammatory |
Synthetic Organic Chemistry
Due to its reactivity, methyl 2-(aminomethyl)oxolane-2-carboxylate; hydrochloride serves as a building block for synthesizing more complex organic molecules. It can be involved in multi-step synthesis processes where it contributes to the formation of various functional groups.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
Aromatic vs. Aliphatic Rings: Phenyl-substituted analogs (e.g., Methyl 2-(3-(aminomethyl)phenyl)acetate HCl) introduce planar aromatic systems, enhancing π-π stacking interactions but reducing conformational flexibility compared to oxolane .
Ring Strain: The cyclopropane ring in Methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl introduces significant ring strain, which may enhance reactivity or metabolic instability .
Amine Substitution: The dimethylamino group in 2-(Dimethylaminomethyl)-1-cyclohexanone HCl increases steric bulk and basicity compared to the primary amine in the target compound .
Table 2: Comparative Data
Key Findings:
- Solubility : The oxolane-based compounds exhibit higher aqueous solubility than phenyl-substituted analogs due to reduced hydrophobicity .
- Bioactivity: Aromatic derivatives (e.g., phenyl-substituted) show promise in antimicrobial applications, while aliphatic variants (e.g., cyclohexanone) are explored for neurological targets .
Biological Activity
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
This compound is characterized by its unique chemical structure, which influences its reactivity and biological properties. It is a derivative of oxolane and has shown potential in various therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways affected by this compound are still under investigation, but preliminary studies suggest involvement in receptor antagonism and enzyme inhibition.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro experiments demonstrated that the compound significantly reduces cell viability in various cancer cell lines. For instance, a study reported a 55% reduction in the viability of the MDA-MB-231 triple-negative breast cancer cell line after treatment with the compound at a concentration of 10 μM over three days .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it exhibits inhibitory effects against several pathogenic bacteria and fungi, suggesting potential applications in infection control .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 2-(aminomethyl)tetrahydrofuran-2-carboxylate | Moderate antitumor effects | Different ring structure affecting binding |
| Methyl 2-(aminomethyl)oxolane-2-carboxylate | Stronger antitumor and antimicrobial effects | Specific oxolane structure enhancing reactivity |
Case Study 1: Antitumor Efficacy
In a controlled study involving xenograft models, this compound was administered at a dosage of 20 mg/kg. The results indicated a significant decrease in tumor size compared to control groups, reinforcing its potential as an effective antitumor agent .
Case Study 2: Antimicrobial Activity Assessment
A series of assays were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Research Findings Summary
Research findings on this compound indicate that it possesses multiple biological activities, particularly in cancer treatment and infection control. Future studies are warranted to explore its full therapeutic potential and elucidate the underlying mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
